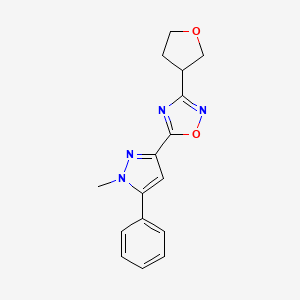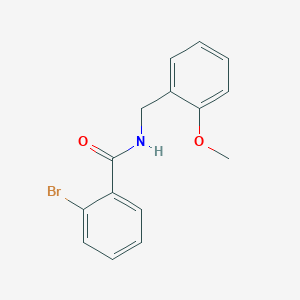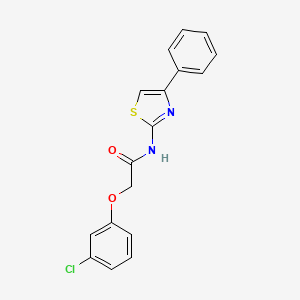![molecular formula C20H25N3OS B5518280 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to the compound , involves multi-step chemical reactions that typically start from basic chemical structures, incorporating various functional groups through reactions like condensation, cyclization, and Mannich’s reaction. For instance, Kumar et al. (2017) elaborated on the synthesis of novel derivatives involving piperazine, highlighting the importance of meticulous control over reaction conditions to achieve desired products with high specificity and yield (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interaction with biological targets. The study by Rajkumar et al. (2014) is an example where spectral characterization was essential in confirming the structure of synthesized piperazine derivatives (R. Rajkumar et al., 2014).
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, which are critical for the synthesis of complex molecules with potential biological activities. The versatility in chemical reactions allows for the structural modification of piperazine derivatives to enhance their biological efficacy, as explored in the works of Ahmed et al. (2017) (Aejaz Ahmed et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in drug formulation and delivery. For example, the study by Xia et al. (2015) discusses the physical properties of novel thiadiazole amide compounds containing piperazine, demonstrating the impact of molecular modifications on these characteristics (Z. Xia, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are crucial for the development of piperazine derivatives as pharmacologically active agents. These properties are determined by the functional groups present in the molecule and their electronic and spatial configuration. Research by Said et al. (2020) on microwave-assisted synthesis of piperazine compounds provides insights into the chemical properties and reactivity of these molecules (M. Said et al., 2020).
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- A study by Kumar et al. (2017) described the design, synthesis, and pharmacological evaluation of novel derivatives related to piperazine, focusing on their antidepressant and antianxiety activities through behavioral tests in mice (Kumar et al., 2017).
Antidiabetic Properties
- Research on piperazine derivatives has identified them as new antidiabetic compounds, with structure-activity relationship studies leading to the identification of potent antidiabetic agents based on improvements in glucose tolerance without side effects or hypoglycemic effects in rat models of diabetes (Gaëlle Le Bihan et al., 1999).
Anticancer Evaluation
- Turov (2020) conducted an anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, demonstrating that compounds with a piperazine substituent showed significant anticancer activity across various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Turov, 2020).
Anti-inflammatory and Antimicrobial Activities
- A study presented the synthesis, characterization, and evaluation of anti-inflammatory and antimicrobial activities of novel compounds containing the piperazine and thiazole units, showing significant activity in in-vitro and in-vivo models (Aejaz Ahmed et al., 2017).
Synthesis and Biological Activities of Novel Thiadiazole Amide Derivatives
- Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, demonstrating inhibitory effects on bacterial strains, indicating their potential as antimicrobial agents (Z. Xia, 2015).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-15-21-18(14-25-15)13-22-8-10-23(11-9-22)20(24)12-17-7-6-16-4-2-3-5-19(16)17/h2-5,14,17H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMIJWYUVQDIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)CC3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)


![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
